

structure of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

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An In-Depth Technical Guide to **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological activities of **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid**. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, a scaffold known for its diverse pharmacological activities. The structure is characterized by a bromine atom at the 6-position of the quinoline ring, an isobutoxyphenyl group at the 2-position, and a carboxylic acid at the 4-position.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid	-
CAS Number	489451-29-8	[1]
Molecular Formula	C ₂₀ H ₁₈ BrNO ₃	[2]
Molecular Weight	400.27 g/mol	[1]
SMILES	<chem>CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O</chem>	-
Appearance	Predicted to be a solid	-

Synthesis

While a specific published protocol for the synthesis of **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** has not been identified in the literature, its structure lends itself to well-established synthetic methodologies for quinoline-4-carboxylic acids, primarily the Pfitzinger and Doebner reactions.

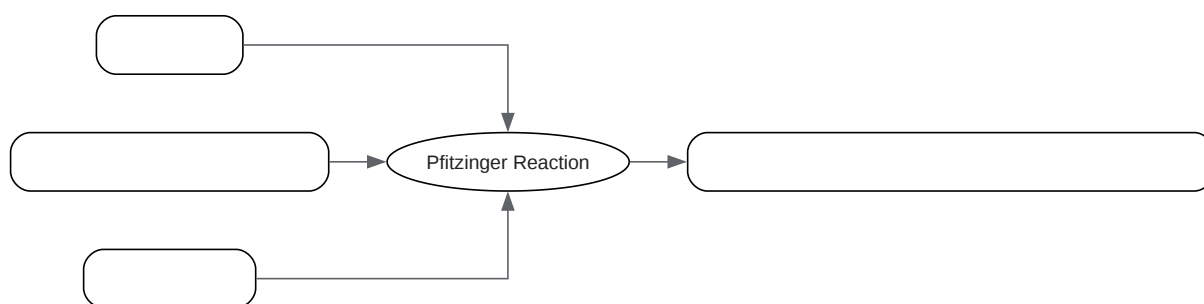
Proposed Synthetic Route: Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α -methylene group under basic conditions.[3][4] For the target molecule, this would involve the reaction of 5-bromoisatin with 1-(3-isobutoxyphenyl)ethan-1-one.

Experimental Protocol (General Pfitzinger Reaction):[5][6][7]

- **Ring Opening of Isatin:** 5-Bromoisatin is dissolved in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide, to facilitate the hydrolysis of the amide bond and form the corresponding keto-acid salt.

- **Condensation:** To this solution, 1-(3-isobutoxyphenyl)ethan-1-one is added. The mixture is then heated to reflux for several hours.
- **Cyclization and Dehydration:** The intermediate imine undergoes tautomerization to an enamine, which then cyclizes and dehydrates to form the quinoline ring.
- **Work-up:** After cooling, the reaction mixture is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted ketone. The aqueous layer is then acidified (e.g., with acetic acid or dilute HCl) to precipitate the carboxylic acid product.
- **Purification:** The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.



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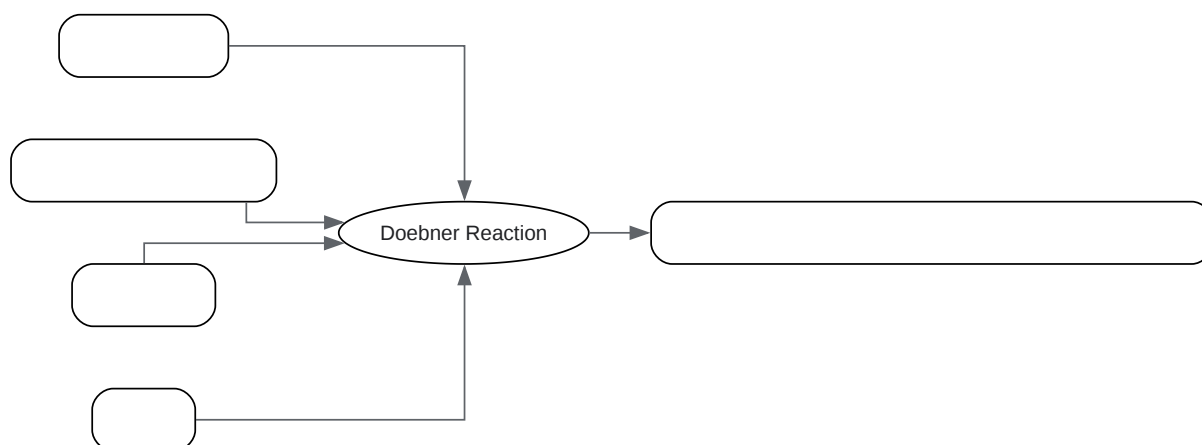
Caption: Proposed Pfitzinger synthesis workflow.

Alternative Synthetic Route: Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.^{[8][9][10]} For the target molecule, this would involve 4-bromoaniline, 3-isobutoxybenzaldehyde, and pyruvic acid.

Experimental Protocol (General Doebner Reaction):^{[9][10]}

- **Reaction Setup:** 4-Bromoaniline, 3-isobutoxybenzaldehyde, and pyruvic acid are combined in a suitable solvent, often ethanol or a solvent-free system.
- **Catalysis:** The reaction is typically catalyzed by a Lewis acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$) or a Brønsted acid.
- **Reaction Conditions:** The mixture is heated, often under reflux, for several hours.
- **Work-up and Purification:** The work-up procedure generally involves removal of the solvent, followed by purification of the crude product, which may include recrystallization or column chromatography.



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Caption: Proposed Doebner synthesis workflow.

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, the expected spectral data can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

Assignment	Predicted ^1H NMR (ppm)	Predicted ^{13}C NMR (ppm)
Quinoline H-3	7.5 - 7.7	122 - 124
Quinoline H-5	8.0 - 8.2	130 - 132
Quinoline H-7	7.8 - 8.0	133 - 135
Quinoline H-8	8.1 - 8.3	129 - 131
Isobutoxyphenyl	6.9 - 7.5 (aromatic), 3.8-4.0 (-OCH ₂ -), 2.0-2.2 (-CH-), 0.9-1.1 (-CH ₃)	158-160 (C-O), 115-130 (aromatic), 75-77 (-OCH ₂ -), 28-30 (-CH-), 19-21 (-CH ₃)
Carboxylic Acid OH	11.0 - 13.0 (broad)	165 - 170 (C=O)

Note: Predicted values are based on typical chemical shifts for substituted quinolines and phenyl ethers.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 3: Predicted IR and Mass Spectrometry Data

Technique	Expected Features
IR Spectroscopy	Broad O-H stretch (2500-3300 cm^{-1}), C=O stretch (1680-1710 cm^{-1}), C=C and C=N stretches (1500-1620 cm^{-1}), C-O stretch (1200-1250 cm^{-1}). [15] [16] [17] [18]
Mass Spectrometry	Molecular ion peak (M^+) and an $\text{M}+2$ peak of similar intensity due to the presence of bromine. Fragmentation may involve loss of the carboxylic acid group (-COOH), the isobutyl group, and cleavage of the ether linkage. [2] [19] [20] [21] [22]

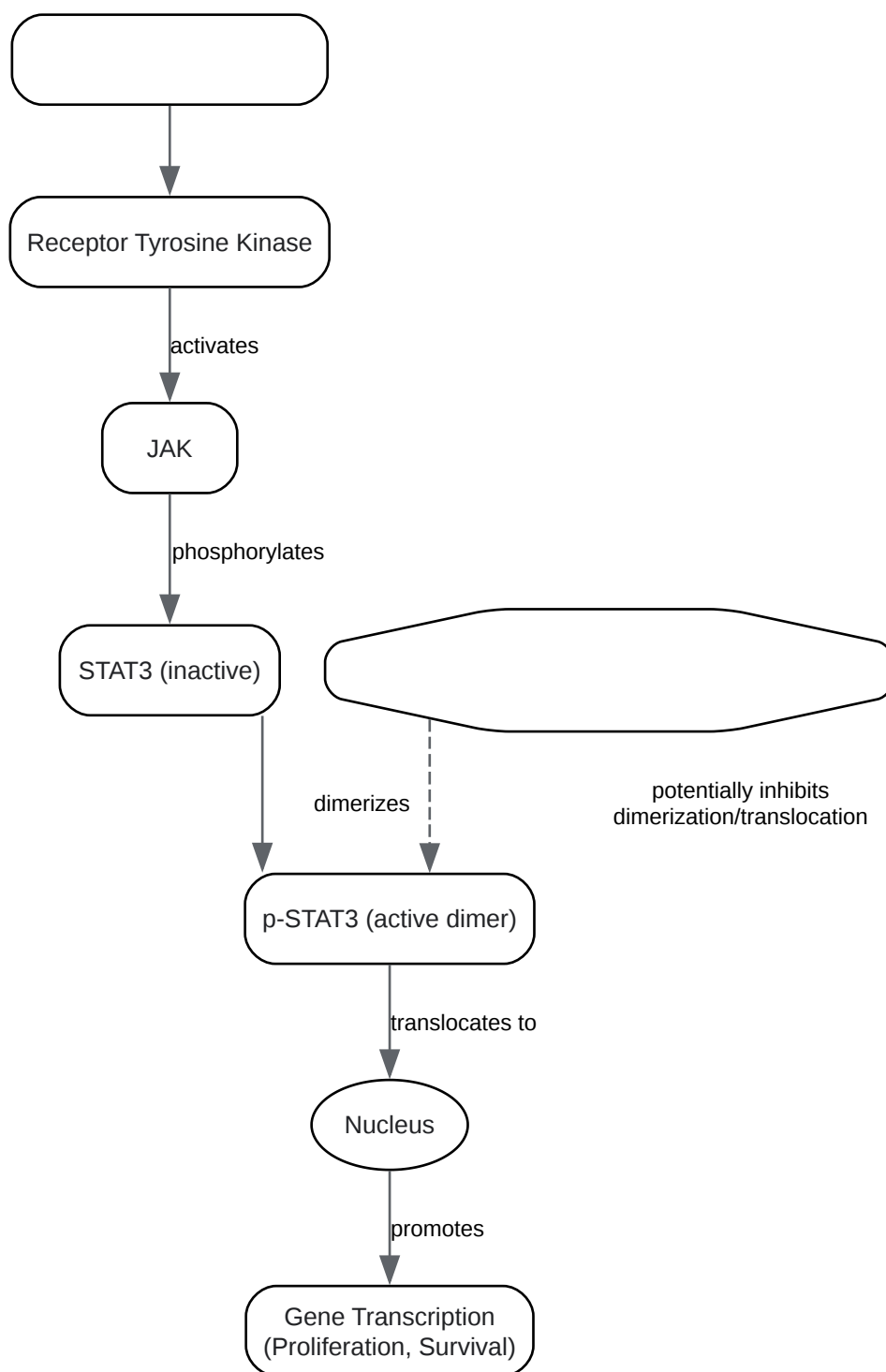
Potential Biological Activity and Signaling Pathways

Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities, often through the inhibition of key cellular signaling pathways. While the specific targets of 6-

Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid have not been reported, its structural features suggest potential interactions with pathways commonly modulated by this class of compounds.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.^{[23][24][25][26]} Constitutive activation of the STAT3 pathway is implicated in various cancers.^{[23][24][25][26]} Some quinoline derivatives have been shown to inhibit STAT3 signaling.^{[9][10]}

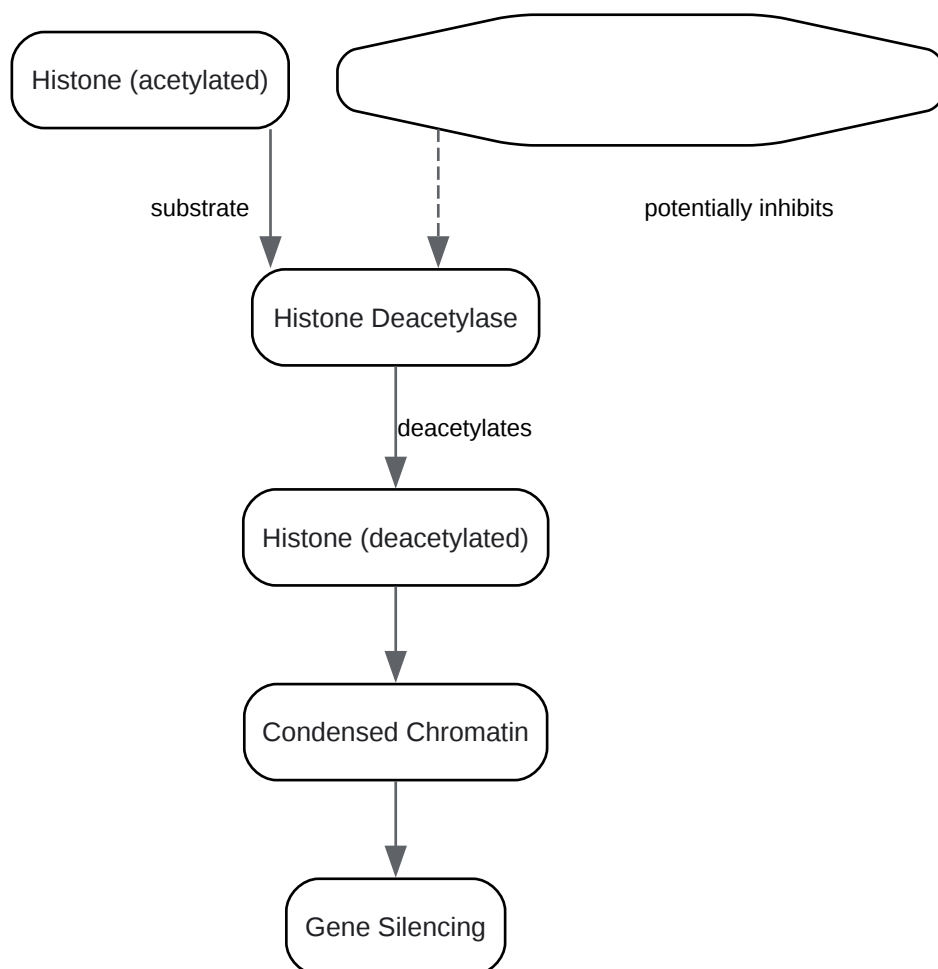


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Caption: Potential inhibition of the STAT3 signaling pathway.

Histone Deacetylase (HDAC) Signaling

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression.[1][3][27][28][29] Dysregulation of HDAC activity is associated with cancer and other diseases. Certain quinoline-4-carboxylic acid derivatives have been identified as HDAC inhibitors.

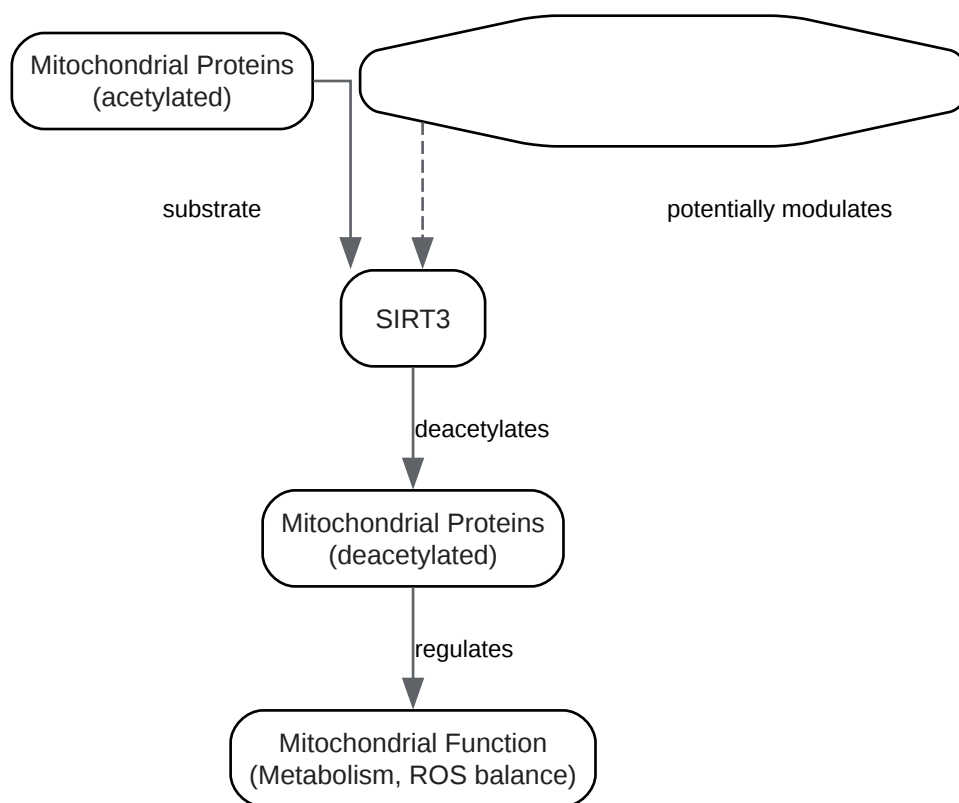


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Caption: Potential inhibition of HDAC signaling.

Sirtuin 3 (SIRT3) Signaling

SIRT3 is a major mitochondrial deacetylase that regulates mitochondrial function and cellular metabolism.[5][30][31][32] Its role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the context. Some quinoline derivatives have been shown to modulate SIRT3 activity.

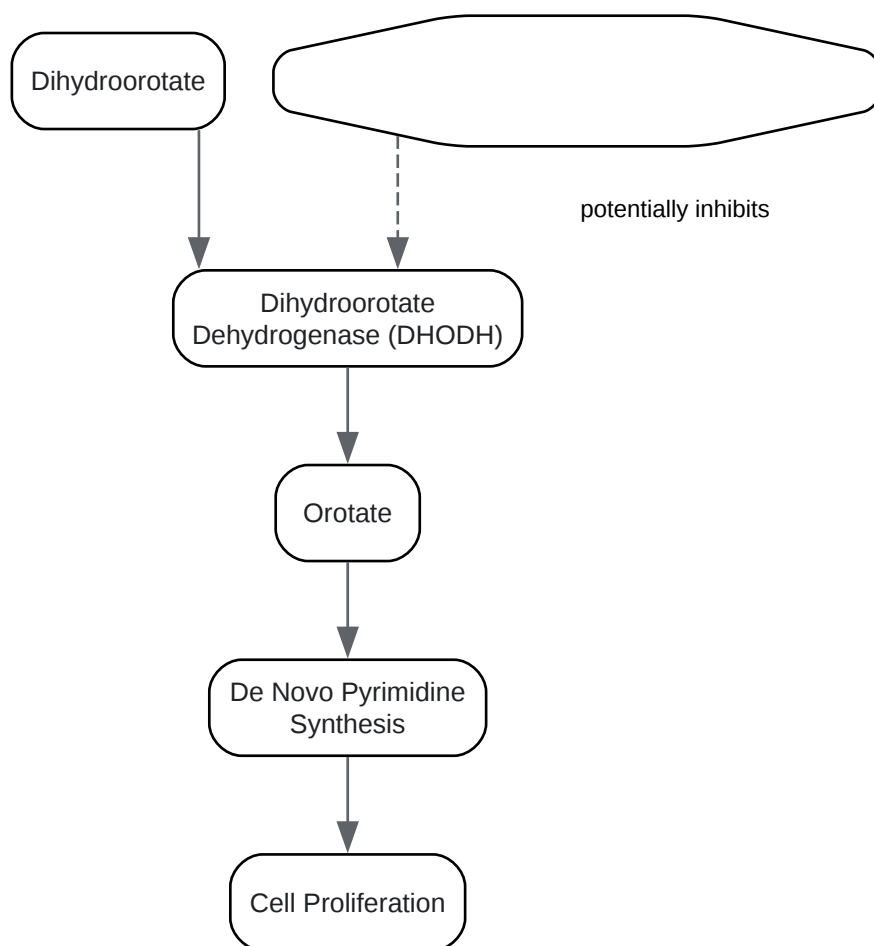


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Caption: Potential modulation of SIRT3 signaling.

Dihydroorotate Dehydrogenase (DHODH) Signaling

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.^{[6][33][34][35][36]} Inhibition of DHODH is a therapeutic strategy for cancer and autoimmune diseases. Quinoline-based structures are known to inhibit DHODH.



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Caption: Potential inhibition of the DHODH pathway.

Conclusion

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a synthetically accessible molecule with a high potential for biological activity. Based on its structural similarity to known bioactive compounds, it is a promising candidate for investigation as an inhibitor of various signaling pathways implicated in cancer and other diseases. Further research is warranted to synthesize this compound, confirm its structure through spectroscopic analysis, and evaluate its biological activity in relevant assays. This technical guide provides a solid foundation for initiating such research endeavors.

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